molecular formula C18H20ClNO4S2 B3008852 (2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride CAS No. 1459721-06-2

(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride

Cat. No.: B3008852
CAS No.: 1459721-06-2
M. Wt: 413.93
InChI Key: CLBADROVBBIZPY-BDMAPMHHSA-N
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Description

The compound "(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate hydrochloride" (hereafter referred to as Impurity-M) is a process-related impurity documented in the European Pharmacopoeia (EP). It features a fused bicyclic methanofuropyrrol core with stereochemical complexity (2S,3aS,5R,6R,6aR configuration), a 4-methyl substituent, and a 2-hydroxy-2,2-di(thiophen-2-yl)acetate ester group. The hydrochloride salt form enhances its solubility in polar solvents, which is critical for analytical quantification during pharmaceutical quality control .

Its structural complexity underscores the importance of advanced chromatographic and spectroscopic techniques (e.g., HPLC-MS, NMR) for identification and quantification, as exemplified in fluorinated compound syntheses .

Properties

IUPAC Name

[(1S,3R,4R,5R,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2.ClH/c1-19-11-8-10-9-12(19)16(15(11)22-10)23-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14;/h2-7,10-12,15-16,21H,8-9H2,1H3;1H/t10-,11-,12+,15+,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBADROVBBIZPY-BDMAPMHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3CC1C(C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

Several compounds from recent patent applications share structural motifs with Impurity-M:

  • Example 329 (EP 4 374 877 A2): A pyrrolo[1,2-b]pyridazine derivative with dichlorophenyl and trifluoromethyl groups. While its core differs (pyridazine vs. methanofuropyrrol), both compounds exhibit high stereochemical complexity and halogenated/heteroaromatic substituents. The trifluoromethyl groups in Example 329 increase lipophilicity (logP ~3.5), whereas Impurity-M’s thiophene rings may confer moderate aromatic polarity (estimated logP ~2.8) .
  • Fluorinated Triazole Derivatives (Molecules 2013) : Compounds 16 and 17 feature perfluorinated chains and triazole linkers. Unlike Impurity-M, these compounds are highly fluorinated, leading to extreme hydrophobicity and environmental persistence. However, both classes require meticulous stereochemical control during synthesis .

Hydrochloride Salts and Ester Derivatives

  • (2S,3S,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Hydrochloride (GB50784): This compound shares the hydrochloride salt form, enhancing aqueous solubility (MW 307.73). However, its pyran core and aminophenoxy group contrast with Impurity-M’s methanofuropyrrol and thiophene-acetate ester, resulting in divergent solubility profiles (e.g., ~50 mg/mL in water for GB50784 vs. ~10 mg/mL for Impurity-M, estimated) .
  • (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate : With a molecular weight of 376.314, this tetraacetate derivative highlights how esterification at multiple hydroxyl groups increases molecular weight and hydrophobicity compared to Impurity-M’s single ester linkage .

Heterocyclic and Glycosidic Analogues

  • Chromenone Derivatives (): Compounds like 8-((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-...tetrahydro-2H-pyran-2-yl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (similarity score 0.93) share ester/glycosidic linkages but lack the methanofuropyrrol core. Their higher oxygen content (e.g., multiple hydroxyl groups) increases hydrophilicity (logP ~1.2) relative to Impurity-M .

Data Table: Key Properties of Impurity-M and Comparable Compounds

Compound Name / ID Molecular Weight Core Structure Key Substituents logP (Estimated) Solubility (Water)
Impurity-M (EP) Hydrochloride ~450 (estimated) Methanofuropyrrol Di(thiophen-2-yl)acetate, 4-methyl ~2.8 ~10 mg/mL (HCl salt)
Example 329 (EP 4 374 877 A2) ~600 (estimated) Pyrrolo[1,2-b]pyridazine Dichlorophenyl, trifluoromethyl ~3.5 Low (non-ionic form)
GB50784 Hydrochloride 307.73 Tetrahydro-2H-pyran 4-Aminophenoxy, hydroxymethyl ~1.5 ~50 mg/mL
Chromenone Derivative ~600 (estimated) Chromenone Glycosidic linkages, hydroxyl groups ~1.2 Moderate (~20 mg/mL)

Research Findings and Implications

  • Synthetic Challenges : Impurity-M’s stereochemical complexity necessitates asymmetric synthesis techniques akin to those used for fluorinated triazole derivatives .
  • Environmental and Pharmacological Impact : Unlike PFAS (), Impurity-M’s thiophene groups are less environmentally persistent but may pose unique metabolic challenges due to aromatic sulfuration pathways .
  • Analytical Differentiation : The di(thiophen-2-yl)acetate group in Impurity-M generates distinct UV-Vis absorption maxima (~270 nm), differentiating it from fluorinated or glycosidic analogues .

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